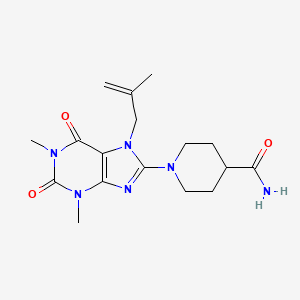

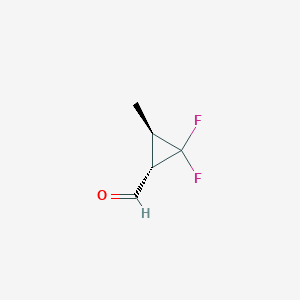

![molecular formula C18H19FN2O3S B3010109 4-氟-N-[2-氧代-2-(1-吡咯烷基)乙基]-N-苯基苯磺酰胺 CAS No. 339103-32-1](/img/structure/B3010109.png)

4-氟-N-[2-氧代-2-(1-吡咯烷基)乙基]-N-苯基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

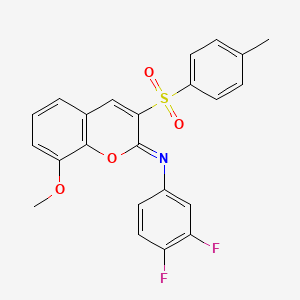

The compound 4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The introduction of a fluorine atom into the benzenesulfonamide structure has been shown to enhance selectivity and potency in various biological targets, such as cyclooxygenase-2 (COX-2) inhibitors .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to the phenyl ring to modulate the biological activity. For example, the synthesis of a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which are related to the compound , demonstrated that the presence of a fluorine atom at the ortho position to the sulfonamide group can preserve COX-2 potency and increase selectivity . Similarly, the synthesis of N-fluorobenzenesulfonamides for use in enantioselective fluorination reactions has been explored, indicating the versatility of the benzenesulfonamide scaffold in chemical synthesis .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be complex, with the potential for various intermolecular interactions. For instance, the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its methyl derivative have been investigated, revealing two-dimensional architectures and a range of hydrogen bonding interactions . These structural analyses are crucial for understanding the relationship between the molecular structure and the biological activity of these compounds.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in a variety of chemical reactions. For example, the synthesis of antitumor agents has involved the reaction of chlorambucil with a sulfadiazine derivative of benzenesulfonamide, demonstrating the compound's utility in the development of new therapeutic agents . The ability to modify the benzenesulfonamide structure through chemical reactions is essential for the design of compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of substituents, such as a fluorine atom, can significantly affect these properties, which in turn can impact the compound's biological activity and pharmacokinetic profile. While the specific physical and chemical properties of 4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide are not detailed in the provided papers, the studies on related compounds suggest that such modifications can lead to the development of potent and selective agents with desirable pharmacological characteristics .

科学研究应用

氟代自旋加合物及形成机理

Eberson 和 Persson (1997) 的研究探索了氟化试剂与自旋捕获剂的反应,包括氟代自旋加合物的形成。本研究有助于理解含氟化合物(如 4-氟-N-[2-氧代-2-(1-吡咯烷基)乙基]-N-苯基苯磺酰胺)在化学反应中的相互作用 (Eberson & Persson, 1997)。

杀菌活性及结构特征

조윤기等人 (2008) 讨论了影响 N-苯基苯磺酰胺衍生物杀菌活性的结构特征。这项工作可以提供对相关化合物的杀菌潜力的见解 (조윤기, 장기운, & 성낙도, 2008)。

化学合成中的对映选择性氟化

王法杰等人 (2014) 研究了 N-氟苯磺酰胺在氟化反应中的反应性和选择性的微调,这与合成应用中类似于 4-氟-N-[2-氧代-2-(1-吡咯烷基)乙基]-N-苯基苯磺酰胺的化合物有关 (Wang et al., 2014)。

类似化合物的合成及抗菌活性

H. Egawa 等人 (1984) 研究了类似于 4-氟-N-[2-氧代-2-(1-吡咯烷基)乙基]-N-苯基苯磺酰胺的化合物的合成和抗菌活性,有助于理解其潜在的抗菌应用 (Egawa et al., 1984)。

缓蚀性能

S. Kaya 等人 (2016) 探索了哌啶衍生物(包括类似于 4-氟-N-[2-氧代-2-(1-吡咯烷基)乙基]-N-苯基苯磺酰胺的化合物)的吸附和缓蚀性能,深入了解了其在缓蚀中的潜在用途 (Kaya et al., 2016)。

抗癌催化剂设计

Mote 等人 (2021) 报告了从磺酰胺衍生的配体(包括与 4-氟-N-[2-氧代-2-(1-吡咯烷基)乙基]-N-苯基苯磺酰胺在结构上相关的配体)合成钯配合物,用于乙烯低聚,这一过程与抗癌研究有关 (Mote et al., 2021)。

COX-2 抑制在医药应用中的作用

桥本等人 (2002) 对与所讨论化合物在结构上相关的 4-(4-环烷基/芳基-恶唑-5-基)苯磺酰胺的研究对开发用于医药应用的 COX-2 抑制剂具有重要意义 (Hashimoto et al., 2002)。

抗癌和抗菌剂的合成

Debbabi 等人 (2017) 合成了与 4-氟-N-[2-氧代-2-(1-吡咯烷基)乙基]-N-苯基苯磺酰胺在结构上相关的 novel 磺酰胺,并评估了它们的抗癌和抗菌活性,表明在这些领域具有潜在应用 (Debbabi et al., 2017)。

相关化合物的免疫生物活性

V. L. Gein 等人 (2016) 合成了类似于 4-氟-N-[2-氧代-2-(1-吡咯烷基)乙基]-N-苯基苯磺酰胺的化合物,并评估了它们的抗菌和免疫生物活性,有助于了解其潜在的免疫生物应用 (Gein et al., 2016)。

抗癌剂中的转移氢化

陈等人 (2018) 研究了 RuII 磺酰胺乙二胺配合物在甲酸盐转移氢化辅酶 NAD+ 中的应用,这一过程与抗癌剂的开发有关,并可能适用于类似的磺酰胺基化合物 (Chen et al., 2018)。

磺酰胺衍生物的抗肿瘤应用

Z. 黄等人 (2001) 设计并合成了含有 5-氟尿嘧啶和氮芥的磺酰胺衍生物,探索了它们的抗肿瘤应用。这项研究可以提供对 4-氟-N-[2-氧代-2-(1-吡咯烷基)乙基]-N-苯基苯磺酰胺等化合物在癌症治疗中的治疗潜力的见解 (Huang, Lin, & Huang, 2001)。

未来方向

The future directions in the research of “4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide” and similar compounds lie in the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

属性

IUPAC Name |

4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c19-15-8-10-17(11-9-15)25(23,24)21(16-6-2-1-3-7-16)14-18(22)20-12-4-5-13-20/h1-3,6-11H,4-5,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGPPKWYWWYMSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

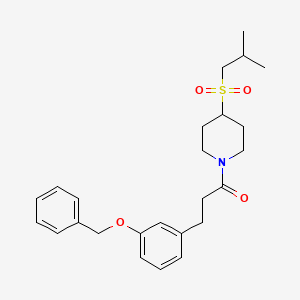

![5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid](/img/structure/B3010028.png)

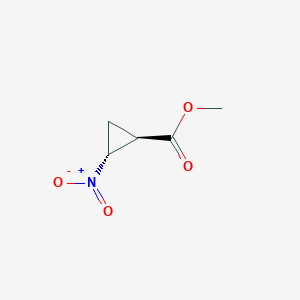

![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B3010035.png)

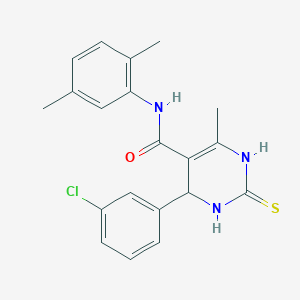

![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B3010036.png)

![3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid](/img/structure/B3010037.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea](/img/structure/B3010040.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3010043.png)

![(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B3010044.png)

![5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010046.png)